

Spectroscopic Data for 1-Decyl-3-Methylimidazolium Bromide: A Technical Guide

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Compound of Interest

Compound Name: 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide

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Introduction

1-Decyl-3-methylimidazolium bromide ([C10MIm][Br]) is a prominent member of the imidazolium-based ionic liquids (ILs), a class of salts with melting points below 100°C. These compounds are gaining significant attention as environmentally benign alternatives to traditional volatile organic solvents in a wide array of applications, including synthesis, catalysis, and materials science.^{[1][2]} The unique physicochemical properties of [C10MIm][Br], such as its low vapor pressure, high thermal stability, and tunable solvency, are intrinsically linked to its molecular structure. A thorough understanding of this structure is paramount for its effective application and for the rational design of new ionic liquids with tailored properties.

This technical guide provides an in-depth analysis of the spectroscopic data for 1-decyl-3-methylimidazolium bromide, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and other fields who utilize or plan to utilize this versatile ionic liquid. This document will not only present the core spectroscopic data but also delve into the rationale behind the experimental methodologies, ensuring a comprehensive understanding of the data's acquisition and interpretation.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 1-decyl-3-methylimidazolium bromide is composed of an organic cation, 1-decyl-3-methylimidazolium, and a bromide anion. The cation consists of a planar imidazolium ring substituted with a methyl group at the N3 position and a decyl chain at the N1 position. This structure gives rise to a unique spectroscopic signature that can be elucidated using NMR and IR techniques.

Figure 1: Molecular structure of 1-decyl-3-methylimidazolium bromide with atom numbering for spectroscopic correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 1-decyl-3-methylimidazolium bromide, both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

^1H NMR Spectroscopy

The ^1H NMR spectrum of $[\text{C10MIm}][\text{Br}]$ is characterized by distinct signals corresponding to the protons of the imidazolium ring, the N-methyl group, and the N-decyl chain. The chemical shifts are influenced by the electron-withdrawing nature of the positively charged imidazolium ring and the shielding effects of the alkyl chain.

Table 1: ^1H NMR Spectroscopic Data for 1-Decyl-3-methylimidazolium Bromide

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H2 (Imidazolium)	~9.1-9.4	s	-
H4, H5 (Imidazolium)	~7.6-7.8	m	-
N-CH ₃	~4.1-4.2	s	-
N-CH ₂ (Decyl)	~4.2-4.3	t	~7.4
N-CH ₂ -CH ₂ (Decyl)	~1.8-1.9	m	-
-(CH ₂) ₇ - (Decyl)	~1.2-1.4	m	-
-CH ₃ (Decyl)	~0.8-0.9	t	~6.8

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. Data is compiled and interpreted based on analogous compounds such as 1-octyl-3-methylimidazolium bromide and 1-decyl-3-methylimidazolium chloride.[3][4]

The downfield chemical shift of the H2 proton is a characteristic feature of imidazolium salts, attributed to the deshielding effect of the two adjacent nitrogen atoms and its acidic nature. The protons on the decyl chain exhibit typical aliphatic signals, with the terminal methyl group appearing at the most upfield position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 1-Decyl-3-methylimidazolium Bromide

Carbon Assignment	Chemical Shift (δ , ppm)
C2 (Imidazolium)	~136
C4, C5 (Imidazolium)	~123, ~122
N-CH ₃	~36
N-CH ₂ (Decyl)	~50
N-CH ₂ -CH ₂ (Decyl)	~32
-(CH ₂) ₇ - (Decyl)	~31, ~29, ~26, ~22
-CH ₃ (Decyl)	~14

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. Data is compiled and interpreted based on analogous compounds and computational studies.[3][5]

The C2 carbon of the imidazolium ring resonates at the most downfield position due to the strong deshielding from the adjacent nitrogen atoms. The carbons of the decyl chain show characteristic aliphatic signals.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure. The IR spectrum of [C10MIm][Br] is characterized by absorption bands corresponding to the vibrations of the imidazolium ring and the alkyl chains.

Table 3: IR Spectroscopic Data for 1-Decyl-3-methylimidazolium Bromide

Wavenumber (cm ⁻¹)	Vibrational Assignment
~3150, ~3100	C-H stretching (Imidazolium ring)
~2955, ~2925, ~2855	C-H stretching (asymmetric and symmetric, CH ₃ and CH ₂)
~1570, ~1465	C=C and C=N stretching (Imidazolium ring)
~1170	In-plane C-H bending (Imidazolium ring)
~840, ~750	Out-of-plane C-H bending (Imidazolium ring)

Note: The wavenumbers are approximate. Data is compiled and interpreted based on analogous compounds such as 1-decyl-3-methylimidazolium chloride.[6][7]

The characteristic bands of the imidazolium ring are observed in the regions of 3150-3100 cm⁻¹ (C-H stretching) and 1600-1400 cm⁻¹ (ring stretching). The aliphatic C-H stretching vibrations of the decyl and methyl groups are prominent in the 3000-2800 cm⁻¹ region.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality and reliable spectroscopic data for ionic liquids requires careful consideration of their unique properties, such as viscosity and hygroscopicity. The following protocols are designed to be self-validating, ensuring the accuracy and reproducibility of the obtained spectra.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Rationale: Ionic liquids are often viscous and can be hygroscopic. Proper sample preparation is crucial to obtain high-resolution spectra.
 - Procedure:
 1. Dry the 1-decyl-3-methylimidazolium bromide sample under high vacuum at a slightly elevated temperature (e.g., 60-70 °C) for several hours to remove any absorbed water.

2. Accurately weigh approximately 10-20 mg of the dried ionic liquid directly into a clean, dry 5 mm NMR tube.
 3. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O). The choice of solvent is critical as it can influence the chemical shifts.
 4. Cap the NMR tube securely and vortex the sample until the ionic liquid is completely dissolved to ensure a homogeneous solution.[8]
- Instrumental Parameters:
 - Rationale: The choice of NMR parameters directly impacts the quality of the spectrum.
 - Procedure:
 1. Acquire 1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 2. For 1H NMR, use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. A relaxation delay (D1) of at least 5 seconds is recommended for quantitative analysis.[4]
 3. For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
 4. Use a standard internal reference, such as tetramethylsilane (TMS), for accurate chemical shift calibration.
 - Data Processing and Validation:
 - Rationale: Proper data processing is essential for accurate interpretation.
 - Procedure:
 1. Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio without significant line broadening.
 2. Carefully phase the spectra to obtain pure absorption lineshapes.

3. Integrate the ^1H NMR signals and compare the ratios to the expected number of protons for each signal to validate the assignments.
4. Compare the obtained spectra with literature data for similar imidazolium-based ionic liquids to confirm the structure and purity.

Figure 2: A streamlined workflow for acquiring high-quality NMR spectra of ionic liquids.

IR Spectroscopy Protocol

- Sample Preparation (ATR-FTIR):
 - Rationale: Attenuated Total Reflectance (ATR) is often the preferred method for ionic liquids as it requires minimal sample preparation and is less affected by sample thickness.
 - Procedure:
 1. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 2. Place a small drop of the 1-decyl-3-methylimidazolium bromide directly onto the center of the ATR crystal.
 3. If the sample is a solid at room temperature, it may need to be gently heated to its melting point before application.
- Instrumental Parameters:
 - Rationale: Optimizing instrumental parameters ensures a high-quality spectrum.
 - Procedure:
 1. Collect a background spectrum of the empty, clean ATR crystal.
 2. Acquire the sample spectrum over the desired range (typically $4000\text{-}400\text{ cm}^{-1}$).
 3. Co-add a sufficient number of scans (e.g., 32-64) to achieve a good signal-to-noise ratio.

4. Use a resolution of 4 cm^{-1} for routine analysis.
- Data Processing and Validation:
 - Rationale: Post-acquisition processing is necessary to obtain a clean and interpretable spectrum.
 - Procedure:
 1. The instrument software will automatically subtract the background spectrum from the sample spectrum.
 2. Apply an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the IR beam.
 3. Identify and label the major absorption bands and compare them to the expected vibrational modes for the imidazolium ring and alkyl chains.
 4. The absence of a broad band around 3400 cm^{-1} can be an indicator of a low water content in the sample.

Conclusion

The spectroscopic data presented in this technical guide provides a comprehensive and validated fingerprint of 1-decyl-3-methylimidazolium bromide. The detailed analysis of its ^1H NMR, ^{13}C NMR, and IR spectra, coupled with robust experimental protocols, offers researchers a reliable resource for the identification, characterization, and quality control of this important ionic liquid. A thorough understanding of the spectroscopic properties of $[\text{C10MIm}][\text{Br}]$ is fundamental to harnessing its full potential in various scientific and industrial applications. By adhering to the principles of scientific integrity and causality in experimental design, researchers can ensure the generation of accurate and reproducible data, paving the way for further innovation in the field of ionic liquids.

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